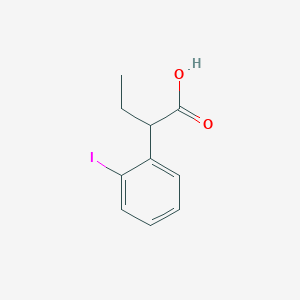

2-(2-Iodophenyl)butanoic acid

Description

Contextualization within Halogenated Organic Acids

Halogenated organic acids represent a broad and vital class of compounds characterized by the presence of one or more halogen atoms (fluorine, chlorine, bromine, or iodine) and a carboxylic acid functional group. These compounds are of profound importance in numerous scientific and industrial domains. The inclusion of a halogen atom can dramatically alter the physical, chemical, and biological properties of an organic acid. For instance, the high electronegativity of halogens can influence the acidity of the carboxylic acid group and provide a site for various chemical transformations.

Halogenated carboxylic acids are notable for their applications in medicinal chemistry and materials science. nih.govgoogle.com Their potential for genotoxicity and carcinogenicity in some cases necessitates the development of sensitive analytical methods for their detection as residues in drug substances. nih.gov The hydrodehalogenation of these acids is a significant area of research, aimed at both the synthesis of modified bioactive molecules and the degradation of persistent environmental pollutants. acs.org

2-(2-Iodophenyl)butanoic acid is a specific example of a halogenated organic acid, distinguished by the presence of an iodine atom on the phenyl ring at the ortho position relative to the butanoic acid side chain. This particular arrangement of functional groups imparts a unique set of properties and reactivities that are actively being explored by researchers.

Historical Trajectories and Milestones in the Study of Phenylbutanoic Acid Derivatives

The study of phenylbutanoic acid and its derivatives has a rich history, with early research laying the groundwork for the synthesis and application of these compounds. Historically, methods such as the Arndt-Eistert reaction, which utilizes diazomethane, were employed for the preparation of phenylbutyrate derivatives. google.comgoogle.com Another historical approach involved the use of thianaphthene-2-acetic acid and thianaphthene-3-acetic acid to produce β-phenylbutyric acid. google.comgoogle.com

A significant milestone in the synthesis of 4-phenylbutyric acid involved the reaction of benzene (B151609) with butyrolactone in the presence of a Lewis acid catalyst like aluminum chloride. google.comgoogle.comgoogleapis.com This method provided a more direct route to the core structure. The purification of the crude product often involved vacuum distillation and recrystallization processes. google.comgoogle.com

The interest in phenylbutyrate derivatives has been fueled by their promising pharmaceutical properties. For instance, sodium phenylbutyrate has been extensively used in the treatment of urea (B33335) cycle disorders. google.comgoogleapis.com Furthermore, research has explored the potential of phenylbutyrate derivatives in treating a range of other conditions. google.comgoogle.com This historical context of synthesis and therapeutic investigation provides the foundation upon which the study of more complex derivatives, such as this compound, is built.

Structural Significance and Synthetic Utility of the 2-Iodophenyl Motif

The 2-iodophenyl group is a key structural motif that confers unique reactivity and utility to the molecules in which it is present. The iodine atom, being the largest and least electronegative of the stable halogens, possesses distinct electronic and steric properties. Its presence on a phenyl ring makes it an excellent leaving group in a variety of cross-coupling reactions, which are fundamental transformations in modern organic synthesis.

The 2-iodophenyl group is particularly valuable in facilitating the construction of complex molecular architectures. chemimpex.com It serves as a versatile precursor in numerous synthetic applications, including the development of pharmaceuticals and advanced materials. chemimpex.comontosight.ai The carbon-iodine bond can be readily activated to participate in reactions such as Sonogashira and Ullmann-type couplings, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

The reactivity of the iodine atom in the 2-iodophenyl group is often exploited in catalytic processes. researchgate.net For example, iodoarenes can act as catalysts in various oxidative transformations. researchgate.net The ability of the iodine atom to participate in halogen bonding can also influence the intermolecular interactions and, consequently, the physical and biological properties of the compound. In the context of this compound, the 2-iodophenyl motif provides a reactive handle for further chemical modification, making it a valuable building block for creating a diverse range of more complex molecules.

Overview of Research Paradigms Investigating this compound and its Analogues

The investigation of this compound and its analogues encompasses a variety of research paradigms, reflecting the compound's multifaceted nature. A primary focus of research is its application as a building block in organic synthesis. For example, the related compound 4-(p-iodophenyl)butyric acid is used in the synthesis of complex cyclic structures and as a precursor for other iodinated compounds in medicinal chemistry. smolecule.comchemicalbook.com

Another significant area of research involves the use of iodophenyl-containing molecules in the development of radiopharmaceuticals. The 4-(p-iodophenyl)butyric acid moiety, for instance, has been investigated as an albumin-binding entity to improve the pharmacokinetic properties of radiolabeled drugs for diagnostic imaging and targeted therapy. smolecule.comnih.govmdpi.com This strategy aims to enhance the stability and circulation time of these drugs in the body. smolecule.com

Furthermore, the study of analogues of this compound extends to understanding their potential biological activities. Derivatives of iodophenyl compounds have been explored for their anti-inflammatory, and anticancer properties. ontosight.ailookchem.com Research into the biological effects of iodine-containing compounds often uses simpler molecules like 2-(2-iodophenyl)acetamide (B3040381) as models to understand their interactions with biological systems. The investigation of these compounds often involves studying their interactions with molecular targets such as enzymes and proteins.

Below is a table summarizing some key properties and research applications of related iodophenyl compounds:

| Compound | CAS Number | Molecular Formula | Key Research Applications |

| This compound | 142569-61-7 sigmaaldrich.com | C10H11IO2 | Building block in organic synthesis |

| 3-(2-Iodophenyl)butanoic acid | 33994-45-5 sigmaaldrich.com | C10H11IO2 | Research chemical |

| 4-(p-Iodophenyl)butyric acid | 27913-58-2 smolecule.com | C10H11IO2 | Albumin-binding moiety in radiopharmaceuticals, synthesis of complex molecules |

| 2-(2-Iodophenyl)acetamide | 195456-43-0 | C8H8INO | Intermediate in medicinal chemistry, model for studying biological effects of iodinated compounds |

| N-(2-Iodophenyl)methanesulfonamide | 116547-92-3 lookchem.com | C7H8INO2S | Reagent in organic synthesis, precursor for pharmaceuticals, antimicrobial and anti-inflammatory research |

Structure

3D Structure

Properties

Molecular Formula |

C10H11IO2 |

|---|---|

Molecular Weight |

290.10 g/mol |

IUPAC Name |

2-(2-iodophenyl)butanoic acid |

InChI |

InChI=1S/C10H11IO2/c1-2-7(10(12)13)8-5-3-4-6-9(8)11/h3-7H,2H2,1H3,(H,12,13) |

InChI Key |

UNUWYDGLEJEZFU-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C1=CC=CC=C1I)C(=O)O |

Origin of Product |

United States |

Advanced Synthetic Strategies and Methodologies for 2 2 Iodophenyl Butanoic Acid and Its Derivatized Analogues

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. For 2-(2-Iodophenyl)butanoic acid, several key disconnections can be envisioned, as illustrated below.

Scheme 1: Retrosynthetic Analysis of this compound

Disconnection A (C-C bond formation): The most intuitive disconnection is the C-C bond between the phenyl ring and the butanoic acid scaffold. This leads to two synthons: a nucleophilic 2-iodophenyl anion equivalent and an electrophilic butanoic acid derivative. The corresponding synthetic equivalents would be an organometallic reagent derived from 1,2-diiodobenzene and a chiral butanoic acid derivative.

Disconnection B (C-I bond formation): An alternative approach involves the formation of the C-I bond as a late-stage functionalization. This retrosynthetic step leads to 2-phenylbutanoic acid as a key intermediate. This strategy has the advantage of potentially utilizing well-established methods for asymmetric synthesis of the 2-arylalkanoic acid core, followed by a regioselective iodination.

Precursor Identification and Elaboration for the Butanoic Acid Scaffold

Following the logic of Disconnection B, the synthesis of this compound relies on the preparation and subsequent functionalization of 2-phenylbutanoic acid.

The creation of the chiral center at the C2 position of the butanoic acid is a critical step. Several stereoselective methods can be employed to achieve high enantiomeric excess.

One prominent strategy involves the asymmetric alkylation of phenylacetic acid derivatives. This can be achieved using chiral auxiliaries, which are temporarily attached to the phenylacetic acid, direct the stereochemical outcome of the alkylation, and are subsequently removed.

A more direct and atom-economical approach is the use of chiral lithium amides as noncovalent stereodirecting agents in the alkylation of arylacetic acids. This method circumvents the need for the attachment and removal of chiral auxiliaries nih.gov. The enantioselectivity of this process is influenced by the nature of the chiral amine and the reaction conditions.

Table 1: Enantioselective Alkylation of Phenylacetic Acid with Ethyl Iodide using a Chiral Lithium Amide

| Entry | Chiral Amine | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | (R,R)-N,N'-bis(1-phenylethyl)ethane-1,2-diamine | THF | -78 | 81 | 96 |

| 2 | (S,S)-1,2-diphenylethane-1,2-diamine | Diethyl ether | -78 | 75 | 92 |

Data is illustrative and based on typical results for similar reactions.

Once the chiral 2-phenylbutanoic acid is obtained, the next crucial step is the regioselective introduction of an iodine atom at the ortho position of the phenyl ring. Directed ortho-metalation (DoM) is a powerful strategy for achieving such regioselectivity. The carboxylic acid group can act as a directing group, facilitating the deprotonation of the ortho-proton by a strong base, followed by quenching with an iodine source.

However, a more direct approach involves palladium-catalyzed C-H activation. The carboxylic acid can serve as a directing group to guide the palladium catalyst to the ortho C-H bond, which is then functionalized. A straightforward method for the Pd(II)-catalyzed ortho-iodination of benzoic acids in aqueous media has been developed, using potassium iodide as the iodine source researchgate.netresearchgate.net.

Table 2: Palladium-Catalyzed Ortho-Iodination of Benzoic Acid Derivatives

| Entry | Substrate | Catalyst | Iodine Source | Solvent | Yield (%) of ortho-iodo product |

| 1 | Benzoic Acid | Pd(OAc)₂ | KI | H₂O/AcOH | 85 |

| 2 | 4-Methylbenzoic Acid | PdCl₂ | I₂ | TFA | 78 |

Data is illustrative of typical yields for ortho-iodination reactions.

Direct Synthesis Methodologies for this compound

Direct synthesis approaches aim to construct the target molecule in a more convergent manner, potentially reducing the number of synthetic steps.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. A plausible direct synthesis of this compound could involve the coupling of a pre-functionalized butanoic acid derivative with an ortho-iodinated phenyl component. For instance, a palladium-catalyzed arylation of a butanoic acid enolate derivative with 1,2-diiodobenzene could be envisioned.

Auxiliary-directed, palladium-catalyzed β-arylation of sp3 C-H bonds in carboxylic acid derivatives offers another sophisticated route nih.gov. While this typically targets the β-position, modifications to the auxiliary and reaction conditions could potentially favor α-arylation.

Non-catalytic methods for the synthesis of 2-arylalkanoic acids often rely on classical organic reactions. One potential, though less direct, route could involve a Friedel-Crafts acylation of iodobenzene with a suitable four-carbon acylating agent, followed by transformations to introduce the carboxylic acid and establish the stereocenter. However, achieving the desired regioselectivity and stereocontrol with this classical approach can be challenging.

Another non-catalytic strategy could involve the generation of a 2-iodophenyl organometallic reagent, such as an organolithium or Grignard reagent, and its reaction with a chiral electrophile derived from butanoic acid. The success of this approach would heavily depend on the stability of the ortho-iodo organometallic species and the stereoselectivity of the subsequent reaction.

Synthesis of Chiral Enantiomers and Diastereomers

The carbon atom alpha to the carboxylic acid in this compound is a stereocenter, meaning the molecule exists as a pair of non-superimposable mirror images called enantiomers. Obtaining enantiomerically pure forms is crucial for applications where specific stereochemistry is required.

Asymmetric synthesis aims to produce a single enantiomer directly, avoiding the formation of a 50:50 racemic mixture. pharmaguideline.com This is often achieved by using chiral catalysts, reagents, or auxiliaries that influence the stereochemical outcome of the reaction.

Potential asymmetric routes to this compound could include:

Asymmetric Alkylation: Deprotonation of an ortho-iodophenyl acetic acid ester followed by alkylation with an ethyl halide in the presence of a chiral ligand.

Asymmetric Hydrogenation: The synthesis could proceed through an unsaturated precursor, such as (E/Z)-2-(2-iodophenyl)but-2-enoic acid. Asymmetric hydrogenation of the carbon-carbon double bond using a chiral transition metal catalyst (e.g., based on Rhodium or Ruthenium with chiral phosphine ligands like BINAP) can selectively produce one enantiomer. pharmaguideline.com

Use of Chiral Auxiliaries: A chiral auxiliary, such as a chiral oxazolidinone, can be attached to a precursor molecule. tcichemicals.com Subsequent alkylation occurs diastereoselectively, controlled by the stereochemistry of the auxiliary. Finally, removal of the auxiliary yields the enantiomerically enriched product.

When an asymmetric synthesis is not feasible, a racemic mixture of this compound can be synthesized and then separated into its individual enantiomers through a process called chiral resolution. wikipedia.org

The most common method for resolving a racemic carboxylic acid is through the formation of diastereomeric salts. libretexts.org This process involves:

Salt Formation: The racemic acid is treated with a single enantiomer of a chiral base (a resolving agent), such as brucine, (+)-cinchotoxine, or a synthetic chiral amine like 1-phenylethanamine. wikipedia.orglibretexts.org This reaction produces a mixture of two diastereomeric salts.

Separation: Diastereomers have different physical properties, including solubility. libretexts.org This difference allows them to be separated by techniques like fractional crystallization. The less soluble diastereomeric salt will crystallize out of the solution first.

Regeneration: After separation, the pure diastereomeric salts are treated with a strong acid (e.g., HCl) to protonate the carboxylate and regenerate the enantiomerically pure carboxylic acid, which can then be isolated. wikipedia.org

Table 2: Common Chiral Resolving Agents for Carboxylic Acids

| Resolving Agent | Type | Separation Principle |

|---|---|---|

| Brucine | Natural Alkaloid (Base) | Forms diastereomeric salts with different solubilities. libretexts.org |

| Strychnine | Natural Alkaloid (Base) | Forms diastereomeric salts with different solubilities. libretexts.org |

| Quinine | Natural Alkaloid (Base) | Forms diastereomeric salts with different solubilities. libretexts.org |

Derivatization Strategies for Functional Group Modification

The two primary functional groups in this compound—the carboxylic acid and the phenyl iodide—offer distinct opportunities for derivatization.

The carboxylic acid moiety is readily converted into esters and amides, which are common derivatives in organic synthesis.

Esterification: The most direct method is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol (e.g., methanol, ethanol) in the presence of an acid catalyst like sulfuric acid (H₂SO₄). masterorganicchemistry.com The reaction is an equilibrium process, often driven to completion by using an excess of the alcohol or by removing the water that is formed. masterorganicchemistry.comquora.com

Amidation: The formation of amides typically requires activation of the carboxylic acid. A common two-step procedure involves:

Conversion of the carboxylic acid to a more reactive acyl chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

Reaction of the resulting acyl chloride with a primary or secondary amine to form the corresponding amide.

The carbon-iodine bond is a versatile functional group, particularly for forming new carbon-carbon and carbon-heteroatom bonds through transition metal-catalyzed cross-coupling reactions.

Cross-Coupling Reactions: The phenyl iodide group is an excellent substrate for a variety of palladium-, copper-, or gold-catalyzed reactions. acs.org Examples include:

Suzuki Coupling: Reaction with an organoboron compound to form a new C-C bond.

Heck Coupling: Reaction with an alkene to form a substituted alkene.

Sonogashira Coupling: Reaction with a terminal alkyne to form a C-C bond.

Buchwald-Hartwig Amination: Reaction with an amine to form a C-N bond.

Reduction (De-iodination): The iodine atom can be removed and replaced with a hydrogen atom, converting the molecule back to 2-phenylbutanoic acid. This reduction can be achieved through several methods:

Catalytic Hydrogenation: Reaction with hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C).

Hydride Reagents: While powerful hydrides like lithium aluminum hydride (LiAlH₄) would also reduce the carboxylic acid to an alcohol, milder conditions or protection of the carboxylic acid group would be necessary. libretexts.org

Aryl iodides can also participate in other transformations, such as light-driven gold-catalyzed esterification, where the aryl iodide itself couples with another carboxylic acid. acs.org

Introduction of Auxiliary Functional Groups for Specific Research Applications

The strategic introduction of auxiliary functional groups onto the this compound scaffold is a key step in the development of specialized molecular probes and therapeutic agents. These modifications are designed to impart specific properties to the molecule, enabling its use in a variety of advanced research applications, particularly in the fields of chemical biology and medicinal chemistry. The derivatization of the carboxylic acid moiety is a common strategy to append moieties that can enhance biological targeting, improve pharmacokinetic profiles, or enable visualization through imaging techniques.

One of the prominent applications for derivatized analogues of iodophenylalkanoic acids is in the development of radiopharmaceuticals and targeted imaging agents. While much of the research has focused on the isomer 4-(p-iodophenyl)butyric acid (IPBA) as an albumin-binding moiety, the underlying principles of derivatization can be applied to this compound for similar purposes. nih.govnih.gov The primary goal of introducing an albumin-binding group is to extend the in vivo half-life of small molecules, which can improve their therapeutic efficacy and imaging characteristics. nih.gov

The carboxylic acid group of this compound serves as a versatile handle for the attachment of various functional groups through standard amide bond formation or esterification reactions. For instance, the carboxylic acid can be activated, often using coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC) or dicyclohexylcarbodiimide (DCC), to facilitate its reaction with amines, alcohols, or other nucleophiles.

Table 1: Examples of Auxiliary Functional Groups and Their Research Applications

| Auxiliary Functional Group | Linkage Chemistry | Potential Research Application |

| Targeting Ligand (e.g., RGD peptide) | Amide bond | Targeted drug delivery or imaging of specific cell surface receptors (e.g., integrins). |

| Radioisotope Chelator (e.g., DOTA) | Amide bond | Development of radiopharmaceuticals for PET or SPECT imaging and radiotherapy. |

| Fluorescent Dye (e.g., Fluorescein) | Amide or Ester bond | Creation of fluorescent probes for cellular imaging and biological assays. |

| Biotin | Amide bond | Use in affinity-based purification and detection methods (e.g., Western blotting, ELISA). |

| Polyethylene Glycol (PEG) | Ester or Amide bond | Improvement of pharmacokinetic properties by increasing solubility and circulation time. |

The derivatization process typically involves a multi-step synthesis. First, the carboxylic acid of this compound is activated. This is followed by the coupling of the desired auxiliary functional group, which itself may have been chemically modified to present a suitable reactive handle (e.g., a primary amine).

For example, to conjugate a targeting peptide such as RGD (arginine-glycine-aspartic acid), which is known to bind to αvβ3 integrins overexpressed on certain cancer cells, the N-terminus of the peptide can be reacted with the activated carboxylic acid of this compound. The resulting conjugate would then be investigated for its ability to selectively deliver a payload (e.g., a cytotoxic drug or an imaging agent) to tumor cells.

Furthermore, the iodine atom on the phenyl ring offers another site for modification, particularly for radioiodination. The non-radioactive iodine can be exchanged with a radioactive isotope, such as ¹²³I, ¹²⁴I, or ¹³¹I, to create a radiolabeled version of the molecule. This allows for non-invasive in vivo imaging using techniques like Single Photon Emission Computed Tomography (SPECT) or Positron Emission Tomography (PET). A study on a radioiodinated derivative of estradiol (B170435) modified with 4-(p-iodophenyl) butanoic acid demonstrated the utility of this approach for imaging estrogen receptors in breast cancer. nih.gov

The research findings on related iodophenylalkanoic acids suggest that derivatized analogues of this compound could serve as valuable tools in the development of next-generation diagnostic and therapeutic agents. The ability to introduce a wide range of functional groups allows for the fine-tuning of the molecule's properties to suit specific research needs.

Chemical Reactivity and Transformation Pathways of 2 2 Iodophenyl Butanoic Acid

Reactivity of the Aryl Iodide Moiety

The carbon-iodine bond on the phenyl ring is the main site of reactivity for this part of the molecule. Aryl iodides are particularly reactive among aryl halides, making them excellent substrates for a variety of transformations.

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) is a plausible but challenging pathway for 2-(2-Iodophenyl)butanoic acid. In a typical SNAr reaction, a nucleophile displaces a halide on an aromatic ring. This reaction is generally facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, which stabilize the negatively charged intermediate (Meisenheimer complex) Current time information in मंडी डिवीजन, IN.alchempharmtech.com.

For this compound, the butanoic acid group is not a strong electron-withdrawing group required to activate the ring for a classical SNAr addition-elimination mechanism. Therefore, this pathway is expected to be unfavorable under standard conditions. Alternative mechanisms, such as those involving benzyne (B1209423) intermediates, could occur under forcing conditions with very strong bases, but no specific examples involving this substrate have been reported.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)

The aryl iodide group is an excellent substrate for palladium-catalyzed cross-coupling reactions, which are fundamental methods for forming carbon-carbon and carbon-heteroatom bonds. The high reactivity of the C-I bond allows these reactions to proceed under relatively mild conditions.

Suzuki Coupling: This reaction would involve coupling this compound with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. This would result in the formation of a biaryl compound, replacing the iodine atom with a new aryl or vinyl group.

Sonogashira Coupling: The Sonogashira reaction couples the aryl iodide with a terminal alkyne, utilizing a palladium catalyst, a copper(I) co-catalyst, and a base . This would yield a 2-(2-alkynylphenyl)butanoic acid derivative.

Heck Reaction: The Heck reaction would form a new carbon-carbon bond by coupling the aryl iodide with an alkene in the presence of a palladium catalyst and a base Current time information in मंडी डिवीजन, IN.alchempharmtech.com. This is a powerful method for the arylation of olefins.

While these reactions are standard for aryl iodides, specific conditions and yields for this compound are not documented. A hypothetical Heck reaction is presented in the table below.

Table 1: Hypothetical Palladium-Catalyzed Heck Reaction

| Reactant A | Reactant B | Catalyst | Base | Product |

|---|---|---|---|---|

| This compound | Alkene (e.g., Styrene) | Pd(OAc)₂ | Et₃N | 2-(2-Styrylphenyl)butanoic acid |

Oxidative Addition and Reductive Elimination Mechanisms

The mechanisms of the aforementioned palladium-catalyzed reactions hinge on a catalytic cycle involving key steps of oxidative addition and reductive elimination.

Oxidative Addition: The cycle typically begins with the oxidative addition of the aryl iodide to a low-valent palladium(0) complex. The palladium center inserts itself into the carbon-iodine bond, forming a new organopalladium(II) species.

Transmetalation (for Suzuki/Sonogashira) or Migratory Insertion (for Heck): The organopalladium(II) complex then undergoes a reaction with the second coupling partner.

Reductive Elimination: The final step is reductive elimination, where the two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the palladium(0) catalyst, allowing the cycle to continue.

Reactivity of the Carboxylic Acid Functionality

The carboxylic acid group (-COOH) is a versatile functional group that can undergo a range of reactions, primarily involving the acidic proton or nucleophilic attack at the carbonyl carbon.

Condensation Reactions and Formation of Anhydrides

Carboxylic acids can undergo condensation reactions with themselves or other carboxylic acids to form anhydrides, typically upon heating or with the use of a dehydrating agent. For this compound, reacting two molecules would eliminate one molecule of water to form 2-(2-Iodophenyl)butanoic anhydride. This reaction is generally reversible.

Decarboxylation Reactions and Mechanisms

Decarboxylation is the removal of the carboxyl group, releasing carbon dioxide (CO₂). While simple aliphatic carboxylic acids are generally stable to decarboxylation, the reaction can be induced under certain conditions. Oxidative decarboxylation is a known process for arylacetic acids (a related class of compounds), often using reagents like hypervalent iodine compounds or metal catalysts to convert them into aldehydes or ketones. For this compound, which is a 2-arylalkanoic acid, oxidative decarboxylation could potentially lead to the formation of 1-(2-iodophenyl)propan-1-one under specific oxidative conditions, though no such reaction has been explicitly reported for this substrate.

Table 2: Summary of Potential Reactivity

| Functional Group | Reaction Type | General Conditions | Potential Product Type |

|---|---|---|---|

| Aryl Iodide | Suzuki Coupling | Pd Catalyst, Base, Boronic Acid | Biaryl |

| Aryl Iodide | Sonogashira Coupling | Pd/Cu Catalyst, Base, Alkyne | Aryl-Alkyne |

| Aryl Iodide | Heck Reaction | Pd Catalyst, Base, Alkene | Substituted Alkene |

| Carboxylic Acid | Anhydride Formation | Dehydrating Agent/Heat | Carboxylic Anhydride |

| Carboxylic Acid | Oxidative Decarboxylation | Oxidizing Agent | Ketone |

Reactivity at the Alpha-Carbon of the Butanoic Acid Chain

The carbon atom adjacent to the carbonyl group in a carboxylic acid is known as the alpha-carbon. The hydrogen atom attached to this carbon in this compound is weakly acidic. This acidity is a cornerstone of its reactivity, enabling the formation of a key reactive intermediate: the enolate.

The hydrogen on the alpha-carbon of this compound can be abstracted by a strong, non-nucleophilic base, such as Lithium diisopropylamide (LDA), to form a dianion—a carboxylate enolate. fiveable.mechemistrysteps.com This enolate is a potent nucleophile, with the negative charge delocalized between the alpha-carbon and the oxygen atoms of the carboxylate. fiveable.me

This nucleophilic character allows the enolate to participate in alpha-substitution reactions, most notably alkylation. libretexts.org In this type of reaction, the enolate attacks an electrophilic alkyl halide (e.g., methyl iodide or ethyl bromide) in a nucleophilic substitution (SN2) reaction. libretexts.org This process results in the formation of a new carbon-carbon bond at the alpha-position, effectively replacing the alpha-hydrogen with an alkyl group. libretexts.org The SN2 nature of this reaction means it works most efficiently with primary or secondary alkyl halides. libretexts.org

The following table illustrates a theoretical alpha-alkylation of this compound.

| Reactant | Reagents | Expected Product | Reaction Type |

| This compound | 1. Lithium diisopropylamide (LDA) 2. Methyl Iodide (CH₃I) | 2-(2-Iodophenyl)-2-methylbutanoic acid | Alpha-alkylation |

The alpha-carbon in this compound is a chiral center. Consequently, transformations at this position must consider the stereochemical outcome. When an alpha-substitution reaction, such as the alkylation described above, is performed on a racemic mixture of this compound, the product will also be a racemic mixture. libretexts.org This is because the intermediate enolate is planar at the alpha-carbon, and the incoming electrophile can attack from either face with equal probability. fiveable.me

Achieving stereochemical control in enolate alkylations is a significant challenge in organic synthesis. A common strategy to induce stereoselectivity involves the use of a chiral auxiliary. uwo.ca In a hypothetical application to this system, the carboxylic acid would first be converted to an amide using a chiral amine (the auxiliary). The resulting chiral amide would then be deprotonated and alkylated. The steric hindrance provided by the chiral auxiliary would direct the incoming electrophile to one face of the enolate, leading to the preferential formation of one stereoisomer. Subsequent removal of the auxiliary would yield an enantiomerically enriched alpha-substituted carboxylic acid. uwo.ca

Investigations into Rearrangement Reactions and Fragmentations

While specific studies on the rearrangement and fragmentation of this compound are not extensively documented, its behavior can be predicted based on the known reactivity of related compounds.

Rearrangement Reactions: Carboxylic acids can be converted into acyl chlorides and then diazoketones, which are precursors for the Wolff rearrangement. This reaction transforms the diazoketone into a ketene, which can then be trapped by water to form a homologous carboxylic acid with one additional carbon atom. libretexts.org Other rearrangements, such as those involving the iodophenyl group, would likely require specific conditions, for instance, catalysis by transition metals, but are not commonly observed pathways for this class of molecule under standard laboratory conditions.

Fragmentations: Mass spectrometry provides a valuable method for studying the fragmentation pathways of molecules. Based on the principles of mass spectrometry for carboxylic acids and halogenated aromatic compounds, the fragmentation pattern for this compound can be predicted. nih.govlibretexts.org Key fragmentation pathways would likely include:

Decarboxylation: Loss of the carboxylic acid group (•COOH) as a radical.

Alpha-Cleavage: Cleavage of the bonds adjacent to the alpha-carbon. This could result in the loss of an ethyl radical (•CH₂CH₃) or the formation of a stabilized benzyl-type cation.

Loss of Iodine: Cleavage of the carbon-iodine bond.

McLafferty Rearrangement: A potential rearrangement if the alkyl chain were longer, but less likely to be a primary pathway here.

The following table details the predicted major fragments of this compound upon electron ionization mass spectrometry.

| Parent Ion (M⁺•) m/z | Fragment Lost | Fragment m/z | Proposed Structure of Fragment |

| 290 | •COOH | 245 | [C₉H₁₀I]⁺ |

| 290 | •CH₂CH₃ | 261 | [C₈H₆IO₂]⁺ |

| 290 | I• | 163 | [C₁₀H₁₁O₂]⁺ |

| 245 | C₂H₄ (ethene) | 217 | [C₇H₆I]⁺ |

Mechanistic Studies of Select Chemical Transformations

The reaction proceeds in two distinct steps:

Enolate Formation: A strong base, typically LDA, deprotonates the alpha-carbon. The lithium cation coordinates with the carbonyl oxygen. The resulting lithium enolate is resonance-stabilized. This step must be carried out in an aprotic solvent like tetrahydrofuran (B95107) (THF) to prevent the base from being protonated by the solvent. The use of a strong base like LDA ensures that the carboxylic acid is fully converted to the enolate, preventing side reactions. libretexts.org

Nucleophilic Attack (SN2 Alkylation): The nucleophilic alpha-carbon of the enolate attacks the electrophilic carbon of an alkyl halide. This occurs via a concerted SN2 mechanism, where the enolate displaces the halide leaving group. libretexts.org The reaction proceeds with an inversion of stereochemistry at the electrophilic carbon if it is chiral, a hallmark of the SN2 pathway. fiveable.me

This two-step sequence is a fundamental and powerful method for creating new carbon-carbon bonds, enabling the synthesis of more complex substituted carboxylic acids.

Despite a comprehensive search for scientific literature and spectral data, detailed experimental spectroscopic information specifically for the chemical compound "this compound" is not available in publicly accessible databases and scientific publications. The search yielded extensive information on related compounds such as butanoic acid, 4-(p-Iodophenyl)butyric acid, and butyric acid, m-iodophenyl ester, but no specific data for the ortho-iodinated isomer as requested.

The inability to locate ¹H NMR, ¹³C NMR, COSY, HSQC, HMBC, high-resolution mass spectrometry (HRMS), tandem mass spectrometry (MS/MS), FT-IR, or Raman spectra for "this compound" prevents the creation of a scientifically accurate and detailed article that adheres to the provided outline. Generating such an article without specific data would require speculation and would not meet the standards of scientific accuracy.

Therefore, the requested article focusing solely on the advanced spectroscopic and structural elucidation methodologies applied to "this compound" cannot be provided at this time due to the absence of the necessary research findings and data.

Advanced Spectroscopic and Structural Elucidation Methodologies Applied to 2 2 Iodophenyl Butanoic Acid

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification

Analysis of Characteristic Vibrational Frequencies

For 2-(2-Iodophenyl)butanoic acid, the IR and Raman spectra would be expected to exhibit a series of characteristic bands corresponding to the vibrations of its distinct chemical bonds. The carboxylic acid group, a primary feature of the molecule, would produce some of the most prominent and diagnostic signals.

A strong and broad absorption band in the IR spectrum, typically in the range of 2500-3300 cm⁻¹, would be indicative of the O-H stretching vibration of the carboxylic acid, a feature broadened by hydrogen bonding in the condensed phase. The C=O stretching vibration of the carbonyl group would be expected to produce a sharp and intense absorption peak, generally found between 1700 and 1725 cm⁻¹ for dimeric carboxylic acids.

The aromatic ring would also give rise to a series of characteristic bands. The C-H stretching vibrations of the phenyl group would appear above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic ring would be observed in the 1450-1600 cm⁻¹ region. The presence of the iodine substituent on the phenyl ring would influence the vibrational modes of the ring, and a characteristic C-I stretching vibration would be expected at lower frequencies, typically in the range of 500-600 cm⁻¹.

The butanoic acid chain would contribute signals from C-H stretching of the methyl and methylene groups, anticipated in the 2850-2960 cm⁻¹ region, as well as C-H bending vibrations around 1375-1465 cm⁻¹.

Table 1: Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Carboxylic Acid | O-H Stretch | 2500-3300 (broad) |

| Carboxylic Acid | C=O Stretch | 1700-1725 |

| Aromatic Ring | C-H Stretch | 3000-3100 |

| Aromatic Ring | C=C Stretch | 1450-1600 |

| Phenyl-Iodine | C-I Stretch | 500-600 |

| Alkyl Chain | C-H Stretch | 2850-2960 |

| Alkyl Chain | C-H Bend | 1375-1465 |

Correlation with Computational Spectroscopic Data

In the absence of experimental data, computational chemistry provides a robust method for predicting the vibrational spectra of molecules. Using quantum chemical calculations, such as Density Functional Theory (DFT), it is possible to compute the optimized geometry of this compound and its corresponding vibrational frequencies.

These theoretical spectra can then be used to aid in the assignment of experimental bands and to provide a more detailed understanding of the vibrational modes. The calculated frequencies are often scaled to better match experimental values, accounting for approximations in the theoretical models. A strong correlation between the scaled theoretical and experimental spectra would provide a high degree of confidence in the structural assignment.

Electronic Spectroscopy (UV-Vis) for Chromophore Characterization

Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The chromophores in this compound are the phenyl ring and the carbonyl group of the carboxylic acid.

The UV-Vis spectrum would be expected to show absorptions corresponding to π → π* transitions of the aromatic ring. For substituted benzenes, these typically appear as two bands, one near 200 nm and a weaker, more structured band around 250-280 nm. The iodine substituent would likely cause a red shift (bathochromic shift) in these absorptions compared to unsubstituted benzene (B151609). The carbonyl group would exhibit a weak n → π* transition at a longer wavelength, which may be obscured by the stronger aromatic absorptions.

Solvent Effects on Electronic Transitions

The polarity of the solvent can influence the position and intensity of absorption bands in UV-Vis spectroscopy. For π → π* transitions, an increase in solvent polarity generally leads to a small red shift. Conversely, for n → π* transitions, an increase in solvent polarity typically results in a blue shift (hypsochromic shift) due to the stabilization of the non-bonding electrons in the ground state. Studying the UV-Vis spectrum of this compound in a range of solvents with varying polarities would help to identify and characterize the different electronic transitions.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A successful crystallographic analysis of this compound would provide a wealth of structural information.

Analysis of Bond Lengths, Bond Angles, and Torsion Angles

The crystal structure would reveal the exact bond lengths and angles of all atoms in the molecule. This data would allow for a detailed comparison with standard values and with theoretical calculations. Key parameters would include the C-I bond length, the geometry of the carboxylic acid group, and the planarity of the phenyl ring. Torsion angles would describe the conformation of the butanoic acid chain and the orientation of the carboxylic acid group relative to the phenyl ring.

Table 2: Representative Bond Lengths and Angles for Related Structures

| Bond/Angle | Typical Value |

| C-I Bond Length | ~2.10 Å |

| C=O Bond Length | ~1.25 Å |

| C-O Bond Length | ~1.30 Å |

| C-C (aromatic) | ~1.39 Å |

| O-C=O Angle | ~123° |

| C-C-C (alkyl) | ~109.5° |

Note: These are generalized values and would be precisely determined for this compound by X-ray crystallography.

Intermolecular Interactions in Crystal Lattices

The packing of molecules in the crystal lattice is governed by intermolecular forces. For this compound, the most significant intermolecular interaction would be hydrogen bonding between the carboxylic acid groups of adjacent molecules. This typically leads to the formation of centrosymmetric dimers.

Theoretical and Computational Investigations of 2 2 Iodophenyl Butanoic Acid and Its Reactive Intermediates

Quantum Chemical Calculations (e.g., DFT, HF) for Geometry Optimization and Electronic Structure

The foundational step in the computational analysis of a molecule is the determination of its most stable three-dimensional arrangement, known as geometry optimization. This process is performed using quantum chemical methods like Hartree-Fock (HF) theory and Density Functional Theory (DFT).

The Hartree-Fock method is a foundational ab initio approach that approximates the many-electron wavefunction as a single Slater determinant. wikipedia.org While computationally efficient for its time, it neglects electron correlation, which can affect the accuracy of the results. aip.orglibretexts.org

Density Functional Theory, on the other hand, has become the workhorse of modern computational chemistry due to its favorable balance of accuracy and computational cost. google.com DFT methods calculate the total energy of a system based on its electron density, incorporating electron correlation effects through various exchange-correlation functionals. Popular functionals for organic molecules include B3LYP and M06-2X.

Basis Set Selection and Computational Parameters

The accuracy of quantum chemical calculations is highly dependent on the choice of the basis set, which is a set of mathematical functions used to construct the molecular orbitals. For molecules containing heavy atoms like iodine, this selection is particularly critical.

Standard basis sets like Pople's 6-31G(d) are often sufficient for lighter atoms (C, H, O). However, for iodine, which has a large number of core electrons and significant relativistic effects, standard basis sets are inadequate. youtube.comyoutube.com To address this, Effective Core Potentials (ECPs) are commonly employed. aip.orgq-chem.com ECPs replace the explicit calculation of core electrons with a potential, reducing computational cost and implicitly accounting for relativistic effects. stackexchange.combgu.ac.il The LANL2DZ (Los Alamos National Laboratory 2-double-ζ) basis set with its associated ECP is a widely used and reliable choice for iodine. researchgate.netyoutube.com For higher accuracy, more flexible basis sets like def2-TZVP (def2-triple-zeta valence with polarization) can be used for all atoms, including the corresponding ECP for iodine. researchgate.net

A typical computational setup for 2-(2-Iodophenyl)butanoic acid would involve a mixed basis set approach, combining a robust basis set for the lighter atoms with a specialized ECP basis set for iodine.

| Parameter | Selection/Value | Justification |

| Method | Density Functional Theory (DFT) | Balances computational cost and accuracy by including electron correlation. |

| Functional | B3LYP or ωB97X-D | B3LYP is a widely used hybrid functional. ωB97X-D is good for systems where dispersion forces are important. rsc.org |

| Basis Set (C, H, O) | 6-311+G(d,p) | A triple-zeta basis set with diffuse and polarization functions to accurately describe the electron distribution. |

| Basis Set (Iodine) | LANL2DZ (ECP) or def2-TZVP (ECP) | ECPs are essential for heavy atoms like iodine to account for relativistic effects and reduce computational demand. aip.orgresearchgate.net |

| Solvent Model | PCM (Polarizable Continuum Model) | Simulates the effect of a solvent (e.g., water, chloroform) on the molecule's geometry and properties. rsc.org |

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational wavenumbers)

Once the molecule's geometry is optimized, its spectroscopic properties can be predicted. These theoretical predictions are crucial for interpreting experimental data and confirming the molecular structure.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a powerful tool for predicting NMR chemical shifts (δ). rsc.orgnih.govacs.org The calculation provides theoretical shielding tensors for each nucleus, which are then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (TMS). While there can be systematic errors, linear regression analysis often yields excellent agreement between calculated and experimental values. uow.edu.aursc.org

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: The following are hypothetical, representative values based on typical chemical shifts for the functional groups present.

| Atom | Predicted δ (ppm) | Environment |

| ¹H | 10.0 - 12.0 | Carboxylic Acid (-COOH) |

| 7.8 - 8.0 | Aromatic (H adjacent to -I) | |

| 7.0 - 7.5 | Aromatic (-CH-) | |

| 3.5 - 3.8 | Methine (-CH-) | |

| 1.8 - 2.2 | Methylene (-CH₂-) | |

| 0.9 - 1.2 | Methyl (-CH₃) | |

| ¹³C | 175 - 180 | Carbonyl (-C=O) |

| 140 - 145 | Aromatic (C-CH) | |

| 95 - 100 | Aromatic (C-I) | |

| 125 - 135 | Aromatic (-CH=) | |

| 45 - 50 | Methine (-CH-) | |

| 25 - 30 | Methylene (-CH₂-) | |

| 10 - 15 | Methyl (-CH₃) |

Vibrational Wavenumbers: Theoretical vibrational frequencies, corresponding to infrared (IR) and Raman spectra, are calculated from the second derivatives of the energy. These calculations help in assigning specific vibrational modes to the observed spectral bands. niscpr.res.inresearchgate.net Calculated frequencies are often systematically higher than experimental values due to the harmonic oscillator approximation and are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) to improve agreement. researchgate.net

Predicted Key Vibrational Wavenumbers for this compound Note: The following are hypothetical, representative values based on typical group frequencies.

| Wavenumber (cm⁻¹) | Vibrational Mode | Description |

| 2800-3300 | ν(O-H) | Broad stretching of the carboxylic acid hydroxyl group. |

| 3000-3100 | ν(C-H) | Aromatic C-H stretching. |

| 2850-2960 | ν(C-H) | Aliphatic C-H stretching from the butyl chain. |

| 1700-1725 | ν(C=O) | Strong stretching of the carbonyl group in the carboxylic acid. nih.govacs.org |

| 1550-1600 | ν(C=C) | Aromatic ring C=C stretching. |

| 1210-1320 | ν(C-O) | Stretching of the C-O single bond in the carboxylic acid. |

| 250-400 | ν(C-I) | Stretching of the Carbon-Iodine bond. |

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity analysis. wikipedia.orglibretexts.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ossila.com The HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the LUMO represents its ability to accept electrons (electrophilicity). researchgate.netpearson.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. A large gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests the molecule is more reactive.

For this compound, the HOMO is expected to have significant contributions from the π-system of the benzene (B151609) ring and the lone pairs of the oxygen atoms. The LUMO is likely to be a π* anti-bonding orbital associated with the aromatic ring.

Global and Local Reactivity Descriptors (e.g., Fukui Functions, Hardness, Softness)

To quantify the insights from FMO theory, a set of global and local reactivity descriptors derived from DFT are used. nih.govmdpi.com

Global Reactivity Descriptors describe the reactivity of the molecule as a whole. researchgate.networldscientific.com They are calculated from the ionization potential (I ≈ -EHOMO) and electron affinity (A ≈ -ELUMO).

Chemical Hardness (η): η = (I - A) / 2. It measures resistance to change in electron distribution. Hard molecules have a large HOMO-LUMO gap. scielo.br

Chemical Softness (S): S = 1 / (2η). It is the reciprocal of hardness; soft molecules are more reactive.

Electronic Chemical Potential (μ): μ = -(I + A) / 2. It measures the "escaping tendency" of electrons.

Electrophilicity Index (ω): ω = μ² / (2η). It quantifies the ability of a molecule to accept electrons.

Local Reactivity Descriptors pinpoint which atoms within a molecule are most reactive. The Fukui function (f(r)) is the most prominent of these, indicating the change in electron density at a specific point when the total number of electrons changes. acs.orgacs.org It helps identify the most likely sites for nucleophilic attack (where f+(r) is large) and electrophilic attack (where f-(r) is large). scielo.org.mxscm.com

Hypothetical Reactivity Descriptors for this compound

| Parameter | Symbol | Formula | Hypothetical Value | Interpretation |

| HOMO Energy | EHOMO | - | -9.2 eV | Related to ionization potential; electron-donating ability. |

| LUMO Energy | ELUMO | - | -1.8 eV | Related to electron affinity; electron-accepting ability. |

| HOMO-LUMO Gap | ΔE | ELUMO - EHOMO | 7.4 eV | Indicates high kinetic stability. |

| Chemical Hardness | η | (I - A) / 2 | 3.7 eV | A relatively hard molecule, suggesting moderate reactivity. researchgate.net |

| Chemical Softness | S | 1 / (2η) | 0.135 eV⁻¹ | Reciprocal of hardness. |

| Electrophilicity Index | ω | μ² / (2η) | 3.73 eV | A moderate electrophile. |

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity. researchgate.netnih.gov The MEP map illustrates the electrostatic potential on the electron density surface, providing a guide to how a molecule will interact with other charged species. researchgate.netmdpi.com

Color coding is used to represent different potential values:

Red: Regions of most negative potential, indicating electron-rich areas. These are prime sites for electrophilic attack.

Blue: Regions of most positive potential, indicating electron-deficient areas. These are susceptible to nucleophilic attack.

Green/Yellow: Regions of intermediate or near-zero potential.

Identification of Electrophilic and Nucleophilic Sites

For this compound, the MEP surface would highlight several key reactive sites:

Nucleophilic Sites: The most electron-rich regions (deepest red) would be located around the oxygen atoms of the carboxylic acid group, specifically the carbonyl oxygen (C=O) and the hydroxyl oxygen (-OH), due to their high electronegativity and lone pairs of electrons. The π-electron cloud of the aromatic ring also represents a region of negative potential, though less intense than the oxygens.

Electrophilic Sites: The most electron-deficient region (deepest blue) would be centered on the acidic hydrogen of the carboxyl group (-COOH), making it a strong proton donor. The carbon atom of the carbonyl group would also exhibit a positive potential due to the polarization of the C=O bond, making it a site for nucleophilic attack. The carbon atom bonded to the iodine may also show some positive character, making it an electrophilic center.

This analysis provides a clear and intuitive picture of where the molecule is most likely to engage in electrostatic interactions, guiding the understanding of its reaction mechanisms. mdpi.com

Non-Covalent Interaction (NCI) Analysis and Reduced Density Gradient (RDG) Plotting

Non-covalent interactions (NCI) play a crucial role in determining the supramolecular chemistry, crystal packing, and biological interactions of molecules. For this compound, a combination of NCI analysis and Reduced Density Gradient (RDG) plotting would provide significant insights into the nature and strength of these weak interactions.

Elucidation of Intra- and Intermolecular Interactions

A theoretical NCI analysis of this compound would likely reveal several key interactions. Intramolecularly, hydrogen bonding between the carboxylic acid proton and the iodine atom, or the pi-system of the phenyl ring, could influence the molecule's preferred conformation. Van der Waals forces would also be significant, particularly involving the bulky iodine atom and the butyl chain.

Intermolecularly, the carboxylic acid groups are expected to form strong hydrogen-bonded dimers, a common feature in carboxylic acid crystal structures. Furthermore, the iodine atom can participate in halogen bonding, acting as a Lewis acid to interact with Lewis bases. The aromatic ring can engage in π-π stacking and C-H···π interactions.

Table 1: Predicted Non-Covalent Interactions in this compound

| Interaction Type | Predicted Strength | Participating Groups |

|---|---|---|

| Hydrogen Bonding (Intermolecular) | Strong | Carboxylic acid - Carboxylic acid |

| Halogen Bonding | Moderate | Iodine - Lewis base |

| π-π Stacking | Moderate | Phenyl ring - Phenyl ring |

| C-H···π Interactions | Weak | Alkyl C-H - Phenyl ring |

RDG plots would visually confirm these interactions. Regions of strong attractive interactions, such as hydrogen bonds, would appear as distinct blue-colored, low-gradient spikes at high electron density in the RDG scatter plot. Weaker interactions like van der Waals forces would be represented by broader, greenish areas at lower electron densities, while steric repulsion would be indicated by red-colored regions.

Molecular Dynamics Simulations for Conformational Sampling and Dynamics

Molecular dynamics (MD) simulations are a powerful tool to explore the conformational landscape and dynamic behavior of molecules in different environments. An MD simulation of this compound, likely performed in a solvent such as water or a non-polar solvent, would reveal how the molecule behaves over time.

The simulations would provide information on the flexibility of the butanoic acid chain and the rotational freedom around the C-C bond connecting it to the phenyl ring. Key dihedral angles to monitor would be those defining the orientation of the carboxylic acid group relative to the phenyl ring and the conformation of the alkyl chain.

Investigation of Reaction Mechanisms and Transition States using Computational Methods

Computational chemistry provides invaluable tools for investigating reaction mechanisms at the molecular level. For this compound, several reactions could be of interest, such as esterification of the carboxylic acid, or reactions involving the carbon-iodine bond. Density Functional Theory (DFT) is a common method for such investigations.

Energy Profiles and Activation Barriers

By mapping the potential energy surface of a reaction, computational methods can identify the transition state—the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation barrier, which determines the reaction rate.

For instance, in an esterification reaction, the calculations would model the approach of an alcohol, the formation of a tetrahedral intermediate, and the subsequent elimination of water. The calculated energy profile would show the relative energies of all intermediates and transition states.

Table 2: Hypothetical Energy Profile Data for a Reaction of this compound

| Reaction Step | Species | Relative Energy (kcal/mol) |

|---|---|---|

| 1 | Reactants | 0.0 |

| 2 | Transition State 1 | +15.2 |

| 3 | Intermediate | -5.6 |

| 4 | Transition State 2 | +12.8 |

| 5 | Products | -10.1 |

Note: This data is hypothetical and for illustrative purposes only.

Such calculations would elucidate the step-by-step mechanism and identify the rate-determining step of the reaction.

Prediction of Nonlinear Optical (NLO) Properties and Other Advanced Material Characteristics

Molecules with extended π-conjugated systems and significant charge separation can exhibit nonlinear optical (NLO) properties, making them interesting for applications in optoelectronics. arxiv.org Computational methods, particularly those based on quantum mechanics, can predict these properties. arxiv.org

For this compound, the presence of the aromatic ring provides a degree of π-conjugation. The electron-withdrawing nature of the iodine atom and the carboxylic acid group could induce a dipole moment, which is a prerequisite for second-order NLO activity.

Computational calculations of properties like the first hyperpolarizability (β) would indicate the molecule's potential as an NLO material. These calculations are typically performed using methods like DFT or post-Hartree-Fock methods. arxiv.org A significant non-zero value for β would suggest that the molecule might exhibit second-harmonic generation.

Further computational screening could explore how modifications to the molecular structure, such as the addition of strong electron-donating or -withdrawing groups to the phenyl ring, could enhance its NLO properties.

Applications of 2 2 Iodophenyl Butanoic Acid in Advanced Chemical Synthesis and Research Probes

Role as a Key Synthetic Intermediate in Organic Synthesis

The utility of a molecule as a synthetic intermediate is dictated by its structure and reactive functional groups. For 2-(2-Iodophenyl)butanoic acid, the key features are the carboxylic acid group and the carbon-iodine bond on the phenyl ring.

Precursor in the Synthesis of Complex Organic Molecules

As a substituted butanoic acid, this compound could theoretically serve as a building block in organic synthesis. The carboxylic acid can be converted into a variety of other functional groups (e.g., esters, amides, acid chlorides) or used in reactions that form new carbon-carbon bonds. However, specific examples of complex molecules synthesized directly from this compound are not prominently featured in scientific literature.

Utilization in Cyclization and Annulation Reactions (e.g., Pictet-Spengler Reaction for Indoles)

Cyclization reactions are fundamental in the synthesis of ring-containing organic molecules. The Pictet-Spengler reaction, for instance, is a powerful method for synthesizing tetrahydro-β-carbolines and tetrahydroisoquinolines, which are core structures in many alkaloids. This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure.

For this compound to be utilized in a Pictet-Spengler reaction, it would need to be chemically modified to incorporate a β-arylethylamine moiety. There is no direct evidence in the scientific literature to suggest that this compound is a common or preferred precursor for this specific transformation.

Building Block for Hypervalent Iodine Reagents

Hypervalent iodine reagents are compounds where an iodine atom has a formal oxidation state higher than the -1 found in iodides. These reagents, such as (diacetoxyiodo)benzene, are valuable oxidants in organic synthesis due to their mild reaction conditions and low toxicity compared to heavy metal oxidants.

The synthesis of these reagents typically starts from iodoarenes. An ortho-substituted iodobenzoic acid is a known precursor for creating cyclic hypervalent iodine reagents like 2-iodylbenzoic acid (IBX). While this compound possesses the necessary ortho-iodoaryl structure, its specific use as a building block for novel hypervalent iodine reagents is not described in available research. The synthesis generally involves the oxidation of the iodine atom, a process for which various iodoarenes can serve as precursors.

Development of Radiolabeling Strategies for Research Imaging Agents

Radioiodination is a common strategy for developing imaging agents for Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET). The choice of iodine isotope depends on the imaging modality.

Incorporation into Preclinical Radiopharmaceuticals for Imaging Research (e.g., SPECT, PET)

Radiolabeled molecules are crucial for non-invasive imaging in preclinical research. SPECT and PET are highly sensitive techniques that can visualize and quantify biological processes in vivo. While various iodinated compounds are used for these purposes, specific studies detailing the incorporation of this compound into preclinical radiopharmaceuticals for SPECT or PET imaging are not found in the reviewed literature. Research in this area has heavily focused on its isomer, 4-(p-iodophenyl)butyric acid, for modifying the pharmacokinetics of imaging agents.

Use of Iodine Isotopes (e.g., ¹³¹I, ¹²³I) for Probe Development

The development of new imaging probes often involves labeling a biologically active molecule with a radioisotope. Iodine-123 (¹²³I) is a gamma emitter with a half-life of 13.2 hours and an ideal photon energy (159 keV) for SPECT imaging. Iodine-131 (¹³¹I) is also a gamma emitter but is more commonly associated with therapeutic applications due to its emission of beta particles; it has a longer half-life of about 8 days.

A molecule like this compound could theoretically be radiolabeled with ¹²³I or ¹³¹I through isotopic exchange or other radioiodination methods. However, there are no specific research articles demonstrating the development of imaging probes based on the radiolabeling of this compound itself.

| Isotope | Half-life | Primary Emission | Primary Use in Medicine |

| Iodine-123 (¹²³I) | 13.22 hours | Gamma (159 keV) | Diagnostic SPECT Imaging |

| Iodine-131 (¹³¹I) | 8.02 days | Beta, Gamma (364 keV) | Therapy, Diagnostic SPECT Imaging |

Design and Synthesis of Albumin-Binding Moieties for Pharmacokinetic Modulation in Research Models

There is no available scientific literature detailing the design, synthesis, or application of this compound as an albumin-binding moiety for pharmacokinetic modulation. Research in the field of albumin-binding moieties for extending the half-life of therapeutic and diagnostic agents has concentrated almost exclusively on the para-substituted isomer, 4-(p-Iodophenyl)butyric acid. Studies have shown that the 4-(p-iodophenyl)butanoate structure possesses optimal geometry to fit into the Sudlow site II binding pocket of human serum albumin. semanticscholar.org This structural specificity is critical for binding affinity, and it cannot be assumed that the ortho-isomer, this compound, would exhibit similar properties.

Contribution to Material Science Research

There is no evidence in the current scientific literature of this compound being utilized in material science research.

No studies have been published that describe the synthesis of advanced materials with specific optical or electronic properties using this compound as a precursor. While its isomer, 4-(p-Iodophenyl)butyric acid, has been used as a reactant in the synthesis of complex molecules like meta- and paracyclophanes which have potential material science applications, similar research involving the ortho-isomer has not been reported. smolecule.comsigmaaldrich.com

Analytical Methodologies for Research Scale Characterization and Quantification of 2 2 Iodophenyl Butanoic Acid

Chromatographic Techniques for Purity Assessment and Separation

Chromatography is a cornerstone for the analysis of 2-(2-Iodophenyl)butanoic acid, providing powerful tools for separating the compound from impurities, reaction byproducts, and stereoisomers. The choice of technique depends on the specific analytical goal, such as impurity profiling or enantiomeric purity determination.

High-Performance Liquid Chromatography (HPLC) is a principal technique for assessing the purity of this compound. iajps.com Its high resolution and sensitivity make it ideal for detecting and quantifying trace-level impurities that may arise during synthesis or degradation. ijpsonline.com Reversed-phase HPLC (RP-HPLC) is the most common mode used for this purpose, where a nonpolar stationary phase is used with a polar mobile phase. researchgate.netfao.org

For impurity profiling, a gradient elution method is often developed to separate compounds with a wide range of polarities. A diode-array detector (DAD) is frequently used as it provides spectral information, which aids in the identification of peaks and assessment of peak purity. semanticscholar.orgbohrium.com Quantitative analysis is typically performed using an external standard calibration curve, where the peak area of the analyte is correlated with its concentration. mdpi.compensoft.net

Table 1: Illustrative RP-HPLC Method Parameters for Analysis of this compound

| Parameter | Condition |

| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 30% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detector | UV/DAD at 230 nm |

| Injection Volume | 10 µL |

Gas Chromatography (GC) is a powerful separation technique, particularly for volatile and thermally stable compounds. nawah-scientific.com Due to the low volatility of carboxylic acids like this compound, direct analysis by GC is challenging. Therefore, a derivatization step is required to convert the carboxylic acid group into a more volatile ester, such as a methyl or ethyl ester. This process enhances thermal stability and improves chromatographic peak shape. science.gov

Following separation on a suitable capillary column, the derivatives are detected by a Flame Ionization Detector (FID). The FID is a robust, near-universal detector for organic compounds that provides a response proportional to the mass of carbon, making it well-suited for quantification. nawah-scientific.comscience.gov Quantitative analysis relies on creating a calibration curve from derivatized standards. mdpi.com

Table 2: Typical GC-FID Conditions for Analysis of Derivatized this compound

| Parameter | Condition |

| Derivative | Methyl Ester |

| Column | DB-5 or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium or Hydrogen |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 300 °C |

Since this compound possesses a chiral center, it exists as a pair of enantiomers. Distinguishing between these enantiomers is critical in many scientific contexts. Chiral chromatography, most commonly performed using HPLC with a Chiral Stationary Phase (CSP), is the definitive method for this purpose. nih.govchromatographyonline.com

CSPs are designed to interact differently with each enantiomer, leading to different retention times and thus, separation. chromatographyonline.com Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) and cyclodextrin-based CSPs are widely applicable for the resolution of various chiral compounds, including arylcarboxylic acids. nih.govnih.gov The determination of enantiomeric excess (% ee) is a key outcome of this analysis, quantifying the purity of one enantiomer over the other. researchgate.net

Table 3: Example Chiral HPLC System for Enantiomeric Resolution

| Parameter | Condition |

| Column | Chiralpak AD-H or equivalent (amylose-based CSP) |

| Mobile Phase | n-Hexane / 2-Propanol / Trifluoroacetic Acid (e.g., 90:10:0.1 v/v/v) |

| Flow Rate | 0.8 mL/min |

| Column Temperature | 25 °C |

| Detector | UV at 230 nm |

| Expected Outcome | Baseline separation of the two enantiomers |

Spectrophotometric Methods for Concentration Determination

UV-Visible spectrophotometry offers a simple and rapid method for determining the concentration of this compound in a pure solution. The presence of the iodophenyl group acts as a chromophore, absorbing light in the ultraviolet region.

The method is based on Beer-Lambert's Law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte. A calibration curve is constructed by measuring the absorbance of several standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve. While less specific than chromatographic methods, it is a valuable tool for quick concentration checks of relatively pure samples. nih.govresearchgate.net

Table 4: Hypothetical Calibration Data for Spectrophotometric Analysis

| Concentration (µg/mL) | Absorbance at λmax |

| 5 | 0.152 |

| 10 | 0.305 |

| 20 | 0.610 |

| 40 | 1.220 |

| Linearity (R²) | >0.999 |

Method Validation in Research Contexts

In a research context, analytical method validation ensures that a chosen method is suitable for its intended purpose. wjarr.com While less stringent than in a regulated pharmaceutical environment, key parameters must be assessed to guarantee the reliability of the data. For the analytical methods described, specificity, linearity, and accuracy are fundamental validation characteristics. researchgate.netpharmavalidation.in

Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components, such as impurities or matrix components. oxford-analytical.co.uk In HPLC, specificity is demonstrated by achieving baseline resolution between the this compound peak and any impurity peaks. rroij.com Peak purity analysis using a DAD can further support specificity. semanticscholar.org

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a given range. oxford-analytical.co.uk It is evaluated by analyzing a series of standards at different concentrations and is typically confirmed by a correlation coefficient (R²) value of ≥0.999 from the linear regression of the calibration curve. pharmavalidation.inlongdom.org

Accuracy refers to the closeness of the measured value to the true value. researchgate.net It is often assessed through recovery studies, where a known amount of pure this compound is "spiked" into a sample matrix. The method is then used to measure the concentration, and the result is expressed as a percentage recovery of the known amount. wjarr.compharmavalidation.in

Table 5: Summary of Key Method Validation Parameters

| Parameter | Assessment | Typical Acceptance Criterion (Research) |

| Specificity | Resolution of analyte peak from impurities | Baseline resolution (Rs > 1.5) |

| Linearity | Analysis of 5-6 standards across a range | Correlation Coefficient (R²) ≥ 0.99 |

| Accuracy | Recovery of spiked analyte from a matrix | 90-110% recovery |

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The Limit of Detection (LOD) and Limit of Quantitation (LOQ) are critical performance characteristics of an analytical method that define the boundaries of its reliable measurement capabilities at low analyte concentrations. The LOD represents the lowest concentration of an analyte—in this case, this compound—that can be reliably distinguished from the absence of the analyte (background noise), though not necessarily quantified with acceptable precision and accuracy. The LOQ is the lowest concentration of the analyte that can be quantitatively determined with a predefined level of precision and accuracy.

As of the current body of scientific literature, specific validated analytical methods detailing the LOD and LOQ for this compound have not been publicly documented. The determination of these values is intrinsic to the method validation process for any newly developed quantitative assay. Such an assay for this compound would likely employ high-performance liquid chromatography (HPLC), potentially coupled with mass spectrometry (MS), or gas chromatography-mass spectrometry (GC-MS) after appropriate derivatization, given the compound's chemical structure.

The LOD and LOQ are experimentally determined and are dependent on several factors, including the choice of analytical instrumentation, the detector's sensitivity, the purity of solvents and reagents, the complexity of the sample matrix, and the signal-to-noise ratio (S/N). thermofisher.com For chromatographic methods, the LOD is often established at a signal-to-noise ratio of approximately 3:1, while the LOQ is typically established at a signal-to-noise ratio of 10:1. juniperpublishers.com

Alternatively, the LOD and LOQ can be calculated based on the standard deviation of the response and the slope of the calibration curve, as recommended by the International Council for Harmonisation (ICH) guidelines. The formulas are expressed as:

LOD = 3.3 * (σ / S) LOQ = 10 * (σ / S)

Where:

σ is the standard deviation of the y-intercept of the regression line of the calibration curve.

S is the slope of the calibration curve. sepscience.comund.edu

Given the absence of published data for this compound, the following interactive table presents hypothetical yet representative LOD and LOQ values that could be anticipated for its quantification using common analytical techniques in a research setting. These values are illustrative and would need to be confirmed by rigorous experimental validation.

| Parameter | Value | Unit |

|---|

Detailed Research Findings:

While specific research on this compound is not available, studies on structurally similar halogenated organic compounds and carboxylic acids provide insight into the expected analytical performance. For instance, a validated HPLC method for the determination of the carboxylic acid metabolite of clopidogrel in human plasma reported an LOQ of 0.2 µg/mL (200 ng/mL). nih.gov In another study, the analysis of halogenated bisphenol A compounds using liquid chromatography-tandem mass spectrometry (LC-MS/MS) achieved LODs in the range of 0.01–0.16 µg/L (0.01-0.16 ng/mL), showcasing the high sensitivity of this technique for halogenated organics. researchgate.net

The choice of analytical technique significantly impacts the achievable LOD and LOQ. HPLC with UV detection is a common and robust technique, but its sensitivity can be limited. sigmaaldrich.com In contrast, LC-MS/MS offers superior sensitivity and selectivity, making it the preferred method for trace-level quantification in complex matrices like biological fluids. nih.gov Gas chromatography-mass spectrometry (GC-MS) is also a powerful tool, particularly for volatile compounds or those that can be readily derivatized to enhance their volatility and thermal stability. nih.gov The empirical determination of LOD and LOQ through the analysis of progressively more dilute samples is often considered more realistic for GC-MS assays than statistical methods. nih.gov

Factors that would influence the LOD and LOQ for this compound include:

Chromatographic Conditions: Optimization of the mobile phase, stationary phase, and gradient elution in HPLC, or the temperature program in GC, can lead to sharper peaks and improved signal-to-noise, thereby lowering the detection limits. mtc-usa.com

Detector Settings: For UV detection, selecting the wavelength of maximum absorbance (λmax) for this compound is crucial. For MS detection, optimization of ionization source parameters and selection of appropriate precursor and product ions for selected reaction monitoring (SRM) would enhance sensitivity.

Sample Preparation: Efficient extraction and pre-concentration steps can significantly improve detection limits by removing interfering matrix components and increasing the analyte concentration. patsnap.com

Future Research Directions and Emerging Paradigms in 2 2 Iodophenyl Butanoic Acid Studies

Exploration of Novel, Greener Synthetic Routes and Sustainable Chemistry Principles